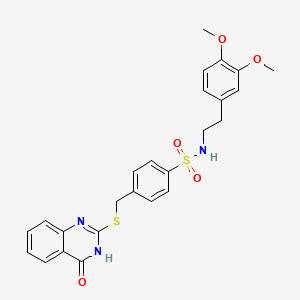

2-((4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)methylthio)-3-hydroquinazolin-4-one

Description

This compound features a quinazolin-4-one core substituted at position 2 with a methylthio group linked to a sulfonamide-containing phenyl ring. Quinazolinone derivatives are known for diverse pharmacological applications, including kinase inhibition and antimicrobial activity. The 3,4-dimethoxy groups on the phenyl ring may enhance lipophilicity and influence metabolic stability .

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5S2/c1-32-22-12-9-17(15-23(22)33-2)13-14-26-35(30,31)19-10-7-18(8-11-19)16-34-25-27-21-6-4-3-5-20(21)24(29)28-25/h3-12,15,26H,13-14,16H2,1-2H3,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEFUVOGSDTVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CSC3=NC4=CC=CC=C4C(=O)N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)methylthio)-3-hydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: This step involves the sulfonylation of the intermediate compound using sulfonyl chlorides in the presence of a base.

Attachment of the Dimethoxyphenyl Moiety: This is usually done through a nucleophilic substitution reaction, where the dimethoxyphenyl group is introduced using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)methylthio)-3-hydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Structural Features

- Hydroquinazolinone Core : This moiety is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.

- Sulfonamide Group : Known for its broad-spectrum antibacterial properties, this group may contribute to the compound's therapeutic potential.

- Dimethoxyphenyl Ethylamine Side Chain : This substitution may enhance lipophilicity and biological interaction.

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that compounds containing hydroquinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of sulfonamide groups may enhance these effects by modulating enzyme activity involved in tumor growth.

- Antimicrobial Properties : Given the presence of the sulfonamide group, this compound could potentially act against bacterial infections. Research on similar compounds has shown promising results against resistant strains.

Pharmacological Research

- Enzyme Inhibition Studies : The compound may serve as a lead structure for developing inhibitors targeting specific enzymes involved in disease pathways, particularly in cancer and infectious diseases.

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the compound affect its biological activity can provide insights into designing more effective therapeutics.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of hydroquinazolinones were evaluated for their anticancer properties against breast cancer cell lines. Results indicated that modifications at the 4-position significantly enhanced cytotoxicity compared to unmodified compounds .

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Research demonstrated that sulfonamide derivatives exhibited potent activity against Gram-positive bacteria. The study highlighted that structural variations, such as those found in 2-((4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)methylthio)-3-hydroquinazolin-4-one, could lead to improved efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 2-((4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)methylthio)-3-hydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Key structural differences among quinazolin-4-one derivatives lie in substituents at positions 2 and 3, which critically modulate physicochemical and biological properties.

Table 1: Structural Comparison of Quinazolin-4-one Derivatives

*Calculated based on molecular formula.

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility: The target compound’s 3,4-dimethoxyphenyl and sulfonamide groups increase lipophilicity compared to analogues with single methoxy (e.g., ) or ethoxy (e.g., ) substituents. However, the sulfonamide may improve aqueous solubility relative to non-polar derivatives like the dichlorophenyl analogue .

Biological Activity: The methylsulfanyl group in demonstrated analgesic activity in vivo, suggesting that sulfur-containing substituents at position 2 may enhance central nervous system penetration. The target compound’s larger sulfonamide-phenylthio moiety might target peripheral enzymes or receptors due to reduced blood-brain barrier permeability .

Synthetic Pathways :

- The target compound likely involves multi-step synthesis, including sulfonylation of the phenyl ring and coupling of the dimethoxyphenylethylamine. In contrast, was synthesized via hydrazine hydrate and thiocarbonyl-bis-thioglycolic acid reactions, highlighting divergent strategies for sulfur incorporation .

Biological Activity

The compound 2-((4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)methylthio)-3-hydroquinazolin-4-one , with the CAS number 1022512-55-5 , is a complex organic molecule characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 511.62 g/mol. Its structural components include:

- A hydroquinazolinone core, which is known for various biological activities.

- A sulfonamide group that enhances solubility and biological interaction.

- A 3,4-dimethoxyphenyl moiety that may contribute to its pharmacological properties.

The biological activity of this compound can be attributed to several key interactions:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : The hydroquinazolinone structure can interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

- Antioxidant Activity : The methoxy groups may contribute to antioxidant properties, mitigating oxidative stress in cells.

Anticancer Activity

Research indicates that compounds similar to hydroquinazolinones exhibit significant anticancer properties. For instance:

- Study Findings : A study demonstrated that derivatives of hydroquinazolinone can induce apoptosis in cancer cells by activating caspase pathways. This suggests a potential application for the compound in cancer therapy.

| Study | Type of Cancer | Mechanism | Result |

|---|---|---|---|

| Breast Cancer | Apoptosis Induction | Significant reduction in cell viability | |

| Lung Cancer | Cell Cycle Arrest | Inhibition of G1 phase progression |

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in various studies:

- Mechanism : Research suggests that the hydroquinazolinone structure may protect neurons from oxidative damage and excitotoxicity .

Case Study 1: Anticancer Properties

In a controlled study involving human breast cancer cell lines, the compound was tested for its ability to inhibit cell growth. The results showed a dose-dependent decrease in cell viability, indicating strong anticancer activity.

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of this compound on an animal model of Alzheimer's disease revealed that treatment significantly improved cognitive function and reduced amyloid plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.